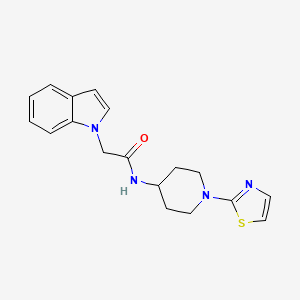

2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a complex organic compound that features an indole ring, a thiazole ring, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

Coupling Reactions: The final step involves coupling the indole, thiazole, and piperidine derivatives through amide bond formation using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Formation of the 1-(Thiazol-2-yl)piperidin-4-yl Moiety

The piperidine ring is substituted with a thiazole group, likely through nucleophilic substitution or coupling. For instance:

-

Nucleophilic Substitution : Piperidine’s amine group may react with a thiazole-containing halide (e.g., aryl halide) in the presence of a base .

-

Coupling Agents : Reagents like HBTU (hydroxybenzotriazole N, N, N′, N′-tetramethyluronium hexafluorophosphate) or HOBt (hydroxybenzotriazole) may facilitate coupling between the piperidine and thiazole .

Example Reaction :

Piperidine’s amine group reacts with a thiazole-containing electrophilic partner (e.g., thiazole-2-carboxylic acid chloride) in the presence of a coupling agent and base .

Acetamide Coupling to Piperidine

The acetamide group is attached to the piperidine via amide bond formation:

-

Activation of Carboxylic Acid : The carboxylic acid group of the acetamide may be activated as an acid chloride (using thionyl chloride or SOCl₂) or via coupling agents (e.g., HBTU, HOBt) .

-

Reaction Conditions : The activated acid reacts with the amine group of the piperidine in the presence of a base (e.g., DIPEA) .

Example Reaction :

The carboxylic acid (e.g., indole-1-ylacetic acid) is activated and coupled to the piperidine’s amine group using HBTU/HOBt/DIPEA .

Attachment of the Indole Substituent

The indole group is introduced via:

-

Nucleophilic Acylation : The indole’s amine group may react with an activated acyl group (e.g., acetyl chloride) to form the acetamide bond .

-

Substitution : If the acetamide has a leaving group (e.g., bromide), the indole may replace it via nucleophilic aromatic substitution .

Example Reaction :

Indole reacts with an activated acyl chloride (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) to form the acetamide .

Key Reaction Conditions and Yields

Purification and Characterization

-

Purification : Column chromatography (e.g., silica gel) or crystallization .

-

Characterization : NMR, MS, and HPLC to confirm structure and purity .

Research Findings and Challenges

-

Efficiency of Coupling Agents : HBTU/HOBt significantly improve amide bond formation yields and reduce side reactions .

-

Protecting Groups : Use of tert-butyl esters during synthesis minimizes decomposition of sensitive intermediates .

-

Cyclization Sensitivity : Thiazole/thiadiazole cyclization requires careful control of pH and temperature to avoid byproducts .

This compound’s synthesis leverages established methodologies for heterocyclic coupling and amide bond formation, with critical optimization in reagent selection and reaction conditions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide . Research indicates that derivatives containing indole and thiazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Study: Antitubercular Activity

A study evaluated the antitubercular activity of related compounds, revealing that specific derivatives exhibited inhibitory effects on Mycobacterium tuberculosis through mechanisms involving the inhibition of key enzymes like isocitrate lyase . This suggests that the compound may hold promise in treating tuberculosis, a significant global health issue.

Anticancer Activity

The anticancer potential of indole-based compounds has been extensively documented. Research indicates that similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds featuring imidazo[2,1-b]thiazole scaffolds have demonstrated cytotoxic effects against human cancer cell lines such as HepG2 and MDA-MB-231 . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Table 1: Summary of Anticancer Activities

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(1H-indol-1-yl)-N-(thiazol-2-yl)piperidin-4-yl)acetamide | MDA-MB-231 | TBD | Induction of apoptosis |

| Similar Indole Derivative | HepG2 | TBD | Inhibition of cell cycle progression |

| Imidazo[2,1-b]thiazole derivative | Various | TBD | Modulation of signaling pathways |

Neurological Applications

Indole-containing compounds are also investigated for their neuroprotective effects. The piperidine component may enhance blood-brain barrier permeability, allowing better access to central nervous system targets. Studies suggest that such compounds could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Wirkmechanismus

The mechanism of action of 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

- 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)ethanamide

- 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of indole, thiazole, and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

The compound 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a hybrid molecule that combines the pharmacologically relevant indole and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O2S, with a molecular weight of approximately 358.43 g/mol. The structure integrates an indole ring, a thiazole ring, and a piperidine moiety, which are crucial for its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing indole and thiazole derivatives exhibit significant antimicrobial properties. For instance, a related study on 4-(indol-3-yl)thiazole-2-amines showed that these compounds had minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL against various bacterial strains, indicating their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Indole-Thiazole Derivatives

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| 4a | 0.06 | High |

| 5b | 0.47 | Moderate |

| 5m | 1.88 | Low |

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively documented. For example, thiazoles have been shown to possess cytotoxic effects against various cancer cell lines. A study indicated that certain thiazole derivatives exhibited IC50 values below those of standard chemotherapeutics like doxorubicin, suggesting strong anticancer activity .

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | U251 (glioblastoma) | 1.61 |

| 10 | WM793 (melanoma) | 1.98 |

Anticonvulsant Activity

Thiazole derivatives have also shown promise in anticonvulsant activity. A compound similar to our target exhibited significant protective effects in animal models against seizures, highlighting the therapeutic potential of thiazole and indole combinations in neurological disorders .

Table 3: Anticonvulsant Activity of Thiazole Compounds

| Compound | Model Used | Protection (%) |

|---|---|---|

| Compound A | Tonic extensor phase | 100 |

| Compound B | PTZ-induced seizures | 85 |

Case Study 1: Synthesis and Evaluation

A research study synthesized a series of indole-thiazole derivatives and evaluated their biological activities. The synthesized compounds were tested against various bacterial strains and cancer cell lines, revealing that modifications in the substituents significantly influenced their efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of these compounds with target proteins involved in disease pathways. These studies suggested that the presence of specific functional groups enhances binding affinity and biological activity .

Eigenschaften

IUPAC Name |

2-indol-1-yl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c23-17(13-22-9-5-14-3-1-2-4-16(14)22)20-15-6-10-21(11-7-15)18-19-8-12-24-18/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBWDGPUVAKHCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CN2C=CC3=CC=CC=C32)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.